PptT-IN-2
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Overview
Description
PptT-IN-2, also known as compound 5k, is a highly effective inhibitor of phosphopantetheinyl phosphoryl transferase (PptT). This enzyme is crucial for synthesizing cellular lipids and virulence factors in Mycobacterium tuberculosis. This compound has shown great promise for further investigations into tuberculosis research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PptT-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure consistent quality and yield. The specific details of industrial production methods are not publicly available .
Chemical Reactions Analysis
Types of Reactions
PptT-IN-2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
PptT-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphopantetheinyl phosphoryl transferase and its role in lipid biosynthesis.
Biology: Investigated for its effects on Mycobacterium tuberculosis and its potential as a therapeutic agent for tuberculosis.
Medicine: Explored for its potential use in developing new treatments for tuberculosis and other bacterial infections.
Mechanism of Action
PptT-IN-2 exerts its effects by inhibiting the enzyme phosphopantetheinyl phosphoryl transferase. This enzyme is essential for the biosynthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. By inhibiting this enzyme, this compound disrupts the production of these crucial components, leading to the inhibition of bacterial growth and virulence .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PptT-IN-2 include other inhibitors of phosphopantetheinyl phosphoryl transferase, such as:
PptT-IN-1: Another potent inhibitor with similar biological activity.
Amidinoureas: A class of compounds that also inhibit phosphopantetheinyl phosphoryl transferase
Uniqueness
This compound is unique due to its high potency and specificity for phosphopantetheinyl phosphoryl transferase. Its effectiveness in inhibiting this enzyme at low concentrations makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H29N5O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-benzyl-3,5-diethyl-4-[(N'-ethylcarbamimidoyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C22H29N5O2/c1-4-16-12-18(20(28)25-14-15-10-8-7-9-11-15)13-17(5-2)19(16)26-22(29)27-21(23)24-6-3/h7-13H,4-6,14H2,1-3H3,(H,25,28)(H4,23,24,26,27,29) |
InChI Key |
DABSOWXLJGXEPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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